Benidipine hydrochloride (CAS 91599-74-5), also known as KW-3049, is a 1,4-dihydropyridine calcium antagonist. [] It is classified as a slow-onset and long-acting calcium channel blocker. [] This compound has been the subject of extensive scientific research, particularly for its potential role in various physiological processes and therapeutic applications. [, , , ] Its long-lasting action and unique pharmacological profile make it a valuable research tool in exploring cardiovascular function and disease models. [, ]
The synthesis of benidipine hydrochloride involves several methods, with one notable approach detailed in the literature. The process begins with the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester with thionyl chloride in a solvent mixture of dichloromethane and dimethylformamide. Following this, 1-benzyl-3-piperidinol is introduced to the reaction mixture. The reaction proceeds under controlled temperature conditions (0–5 °C) and is subsequently quenched with water. The organic phase is then extracted, washed, and dried to yield benidipine hydrochloride after recrystallization .
In addition to this method, other synthetic pathways have been explored, including nucleophilic substitution reactions involving 3-hydroxypyridine derivatives and benzyl halides under reflux conditions . These methods emphasize the importance of controlling impurities during synthesis to ensure the quality of the final product.
The molecular structure of benidipine hydrochloride can be represented by its chemical formula: . Its structure consists of a dihydropyridine core with various substituents that enhance its pharmacological properties. The compound features a complex arrangement of functional groups that contribute to its activity as a calcium channel blocker.
Benidipine hydrochloride undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:
Understanding these reactions is vital for optimizing synthesis routes and ensuring product stability.
Benidipine hydrochloride exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels located in vascular smooth muscle cells and cardiomyocytes. By blocking these channels, benidipine prevents calcium ions from entering cells, leading to:
This dual action on both peripheral vasculature and cardiac tissues makes benidipine effective in managing hypertension .
Benidipine hydrochloride is primarily used in clinical settings for:
Benidipine hydrochloride distinguishes itself pharmacologically through its triple calcium channel blockade, simultaneously inhibiting L-type (long-lasting), N-type (neuronal), and T-type (transient) voltage-dependent calcium channels. This multi-channel inhibition contrasts with classical dihydropyridine blockers (e.g., nifedipine) that primarily target L-type channels. The L-type blockade mediates arterial vasodilation by reducing calcium influx into vascular smooth muscle cells. Meanwhile, its N-type blockade in sympathetic nerve terminals suppresses norepinephrine release, mitigating reflex tachycardia—a common limitation of selective L-type blockers. The T-type blockade in renal glomeruli and cardiac pacemaker cells contributes to renoprotection and heart rate stabilization [1] [5] [8].
Table 1: Calcium Channel Targets of Benidipine Hydrochloride
Channel Type | Tissue Distribution | Functional Consequence of Blockade |
---|---|---|
L-type | Vascular smooth muscle, Heart | Vasodilation, Reduced cardiac contractility |
N-type | Sympathetic nerve terminals | Reduced norepinephrine release, No reflex tachycardia |
T-type | Renal glomeruli, SA node | Glomerular protection, Heart rate stabilization |
The T-type inhibition is particularly significant for renal protection, as T-channels modulate aldosterone synthesis in adrenal glomerulosa cells. Benidipine suppresses aldosterone production, reducing fibrosis and inflammation in hypertensive organ damage [5] [8].
Benidipine exhibits high vascular selectivity (ratio of cardiac-to-vascular action: 1:470) due to its preferential binding to arterial smooth muscle over cardiomyocytes. This selectivity minimizes direct cardiodepressant effects. Its lipophilic nature enables deep partitioning into lipid bilayers of cell membranes, prolonging residence time at calcium channels. This results in sustained channel inhibition despite rapid plasma clearance. Pharmacokinetic studies confirm a membrane diffusion half-life of >20 hours, explaining its once-daily dosing efficacy [1] [6] [8].
Beyond direct channel blockade, benidipine indirectly modulates mineralocorticoid receptor (MR) activity by suppressing aldosterone synthesis. T-type calcium channels in adrenal glomerulosa cells trigger aldosterone production in response to angiotensin II. Benidipine’s T-type blockade reduces serum aldosterone by 35–40% in hypertensive models, independent of blood pressure changes. This effect parallels MR antagonists in reducing renal inflammation and collagen deposition [4] [5] [7].
Benidipine induces differential vasodilation, with greater potency in coronary arteries than peripheral vessels. In renovascular hypertensive rats, it increases coronary flow reserve by 68% and reduces coronary vascular resistance by 42%, outperforming equihypotensive doses of amlodipine. This coronary selectivity is attributed to:
Table 2: Hemodynamic Effects in Hypertensive Models
Parameter | Change with Benidipine | Comparator (Cilnidipine/Amlodipine) |
---|---|---|
Coronary flow reserve | +68% | +32–40% |
Peripheral vascular resistance | -28% | -25–30% |
Capillary density (myocardium) | +22% | No significant change |
Benidipine exhibits intrinsic antioxidant properties independent of its calcium blockade:
In human studies, benidipine reduces plasma thiobarbituric acid reactive substances (TBARS, an oxidative marker) more effectively than amlodipine (−43% vs. −24%, p<0.05) [2] [8].
Benidipine’s renoprotection involves multifactorial pathways:
Table 3: Renoprotective Effects in Preclinical Studies
Parameter | Improvement with Benidipine | Key Mechanism |
---|---|---|
Glomerulosclerosis index | -65% vs. hypertensive control | T-channel blockade, Reduced glomerular pressure |
Urinary protein excretion | -48% | Podocyte protection, Reduced inflammation |
Renal NADPH oxidase activity | -57% | Inhibition of p47phox membrane translocation |
TGF-β mRNA expression (kidney) | -70% | Attenuated SMAD2/3 phosphorylation |
In combination with ARBs, benidipine additively reduces proteinuria and glomerular injury, attributed to synergistic suppression of angiotensin II and calcium-mediated signaling [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7